

Spectroscopic data (NMR, IR, MS) of 6-Ethoxy-2(3H)-benzothiazolone

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Compound of Interest

Compound Name: **6-Ethoxy-2(3H)-benzothiazolone**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Ethoxy-2(3H)-benzothiazolone**

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the molecule **6-Ethoxy-2(3H)-benzothiazolone** (CAS: 72680-01-4). As complete, formally published experimental spectra for this specific compound are not readily available in public databases, this document leverages foundational spectroscopic principles and data from closely related benzothiazole analogs to present a robust, predictive analysis. The methodologies, interpretations, and expected spectral features are detailed to guide researchers in the identification, characterization, and quality control of this compound. This guide is intended for an audience of chemists, researchers, and professionals in the field of drug development and materials science who require a deep understanding of the molecule's structural and electronic properties.

Molecular Structure and Spectroscopic Overview

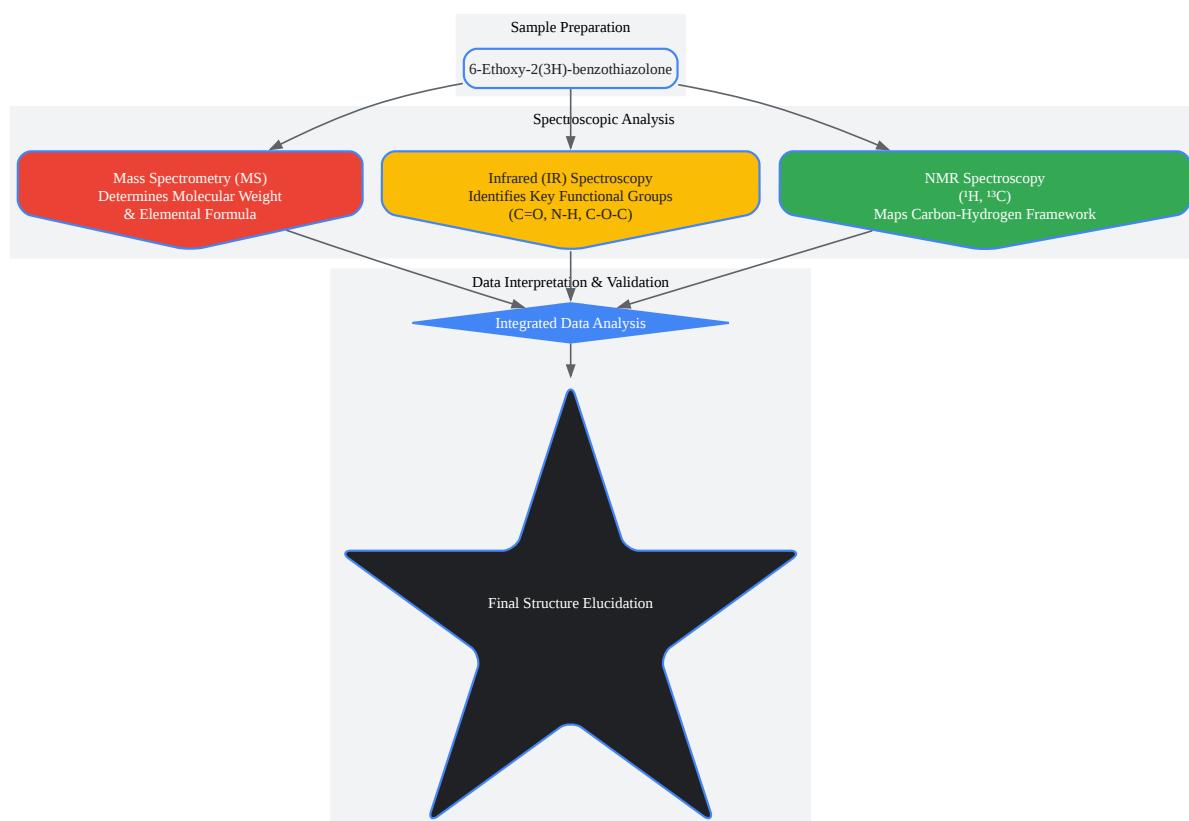
6-Ethoxy-2(3H)-benzothiazolone is a heterocyclic compound featuring a benzothiazole core functionalized with an ethoxy group at the 6-position and a carbonyl group at the 2-position,

creating a cyclic amide (lactam) structure. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification.

Molecular Structure:

Figure 1: Structure of **6-Ethoxy-2(3H)-benzothiazolone** with IUPAC numbering for NMR assignments.

The analytical workflow for structural elucidation logically proceeds from determining the molecular formula and mass to identifying functional groups and, finally, mapping the precise connectivity of the atomic framework.

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Caption: High-level workflow for spectroscopic characterization.

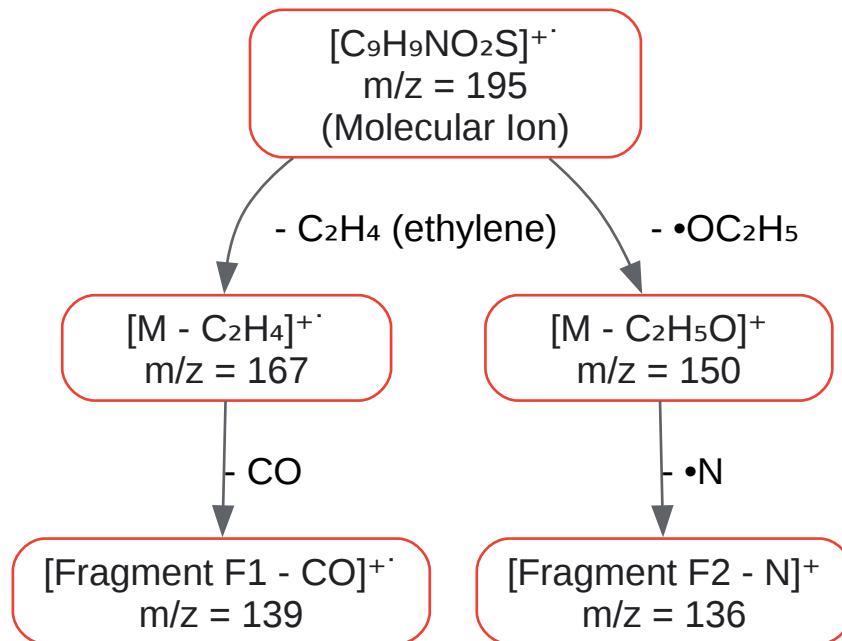
Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, which are foundational pieces of data for structural analysis.

- Molecular Formula: $C_9H_9NO_2S$
- Molecular Weight (Nominal): 195 g/mol
- Monoisotopic Mass (for HRMS): 195.0354 Da

High-Resolution MS (HRMS): An exact mass measurement via techniques like ESI-TOF would confirm the elemental formula $C_9H_9NO_2S$, distinguishing it from other potential isobaric compounds. This is a critical first step for validation.

Electron Ionization (EI) Fragmentation Pathway: In a typical EI-MS experiment, the molecular ion ($M^{+ \cdot}$) at m/z 195 would be observed. The subsequent fragmentation provides structural clues, with the most probable cleavages occurring at the weakest bonds and resulting in stable fragments.



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Caption: Predicted major fragmentation pathway in EI-MS.

Causality of Fragmentation:

- m/z 167: The initial and often most favorable fragmentation for ethoxy-aromatics is the McLafferty-type rearrangement resulting in the loss of a neutral ethylene molecule (28 Da), yielding a stable 6-hydroxy-2(3H)-benzothiazolone radical cation.
- m/z 150: Cleavage of the ether bond to lose an ethoxy radical ($\bullet\text{OC}_2\text{H}_5$, 45 Da) results in a fragment at m/z 150.
- m/z 139: The fragment at m/z 167 can subsequently lose a molecule of carbon monoxide (28 Da) from the lactam ring, a common fragmentation for such structures.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally effective for identifying the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl, amide N-H, and ether linkages.

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Commentary
Amide N-H	Stretch	3250 - 3100 (broad)	The broadness is due to intermolecular hydrogen bonding. Its presence is a key indicator of the -NH-C=O group.
Aromatic C-H	Stretch	3100 - 3000	Characteristic of sp ² C-H bonds on the benzene ring.
Aliphatic C-H	Stretch	2980 - 2850	Asymmetric and symmetric stretches of the -CH ₃ and -CH ₂ groups in the ethoxy substituent.
Amide C=O	Stretch (Amide I)	1700 - 1680	This is a strong, sharp, and highly diagnostic peak. Its position is characteristic of a five-membered lactam ring.
Aromatic C=C	Stretch	1610, 1480	Skeletal vibrations of the benzene ring.
C-N	Stretch	1350 - 1250	Associated with the amide linkage.
Aryl Ether C-O	Asymmetric Stretch	1260 - 1230	A strong band characteristic of the Ar-O-C linkage.
Aryl Ether C-O	Symmetric Stretch	1050 - 1020	A moderate band for the Ar-O-C linkage.

The combination of a strong, broad peak above 3100 cm^{-1} (N-H) and a very strong, sharp peak around 1690 cm^{-1} (C=O) provides compelling evidence for the 2(3H)-benzothiazolone core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule.

^1H NMR Spectroscopy (Predicted, 500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the amide proton, allowing it to be observed as a distinct, albeit broad, signal.

Proton(s)	Predicted Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment Rationale
NH-3	-11.8	Broad Singlet	1H	-	The amide proton is highly deshielded due to the adjacent carbonyl and its involvement in H-bonding. Its broadness is characteristic.
H-4	-7.35	Doublet	1H	J = 8.5	Ortho-coupled to H-5. It is the most downfield aromatic proton due to its proximity to the electron-withdrawing sulfur and carbonyl group.
H-7	-7.10	Doublet	1H	J = 2.5	This proton appears as a narrow doublet (or singlet) due to meta-

					coupling with H-5. It is shielded by the adjacent nitrogen.
H-5	-6.95	Doublet of Doublets	1H	J = 8.5, 2.5	Coupled to both H-4 (ortho) and H-7 (meta). It is significantly shielded by the electron-donating effect of the para-ethoxy group.
O-CH ₂ -CH ₃	-4.05	Quartet	2H	J = 7.0	Deshielded by the adjacent oxygen atom. The quartet pattern arises from coupling to the three protons of the methyl group.
O-CH ₂ -CH ₃	-1.35	Triplet	3H	J = 7.0	A classic aliphatic methyl group coupled to an adjacent methylene group, appearing in the upfield region.

¹³C NMR Spectroscopy (Predicted, 125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals all nine unique carbon environments in the molecule.

Carbon(s)	Predicted Shift (δ , ppm)	Assignment Rationale
C=O (C-2)	~170.5	The carbonyl carbon is the most deshielded carbon in the spectrum due to the double bond to an electronegative oxygen atom.
C-6	~155.0	An aromatic carbon directly attached to the highly electronegative oxygen of the ethoxy group, causing a strong downfield shift.
C-3a	~133.0	Aromatic quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom.
C-7a	~129.5	Aromatic quaternary carbon at the fusion of the two rings, adjacent to the nitrogen atom.
C-4	~122.0	Aromatic methine carbon ortho to the sulfur-bearing carbon.
C-7	~115.5	Aromatic methine carbon ortho to the nitrogen-bearing carbon.
C-5	~106.0	Aromatic methine carbon ortho to the ethoxy group, showing significant shielding from the electron-donating oxygen.
O-CH ₂ -CH ₃	~63.5	Aliphatic carbon directly bonded to oxygen, resulting in a downfield shift compared to a standard alkane.
O-CH ₂ -CH ₃	~14.5	A typical upfield chemical shift for a terminal aliphatic methyl carbon.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for acquiring the spectroscopic data.

Mass Spectrometry (High-Resolution)

- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 μ g/mL.
- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- Ionization Mode: Perform analysis in both positive and negative ion modes to determine the optimal ionization. For this molecule, positive mode $[M+H]^+$ is expected to be prominent.
- Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- Data Acquisition: Acquire data over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy (< 5 ppm).
- Analysis: Determine the exact mass of the most intense ion corresponding to the molecule (e.g., $[M+H]^+$, $[M+Na]^+$) and use software to calculate the elemental composition.

Infrared Spectroscopy

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry, powdered compound directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.
- Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H_2O and CO_2 signals.

- Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm^{-1} . Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify and label the characteristic absorption bands.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in \sim 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of \sim 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.

Conclusion

The structural elucidation of **6-Ethoxy-2(3H)-benzothiazolone** is reliably achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular formula C₉H₉NO₂S. IR spectroscopy provides unambiguous evidence for the core functional groups, most notably the amide N-H and lactam C=O. Finally, ¹H and ¹³C NMR spectroscopy delivers a detailed map of the proton and carbon framework, confirming the ethoxy substitution pattern and the overall molecular architecture. The predicted data and

protocols outlined in this guide serve as a robust framework for the empirical characterization and quality assessment of this compound in a research or industrial setting.

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